(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride

Catalog No.
S843455
CAS No.
390362-42-2
M.F
C5H12Cl2N2O4
M. Wt
235.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochlori...

CAS Number

390362-42-2

Product Name

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride

IUPAC Name

[(1R,3R)-3-azaniumyl-1,3-dicarboxypropyl]azanium;dichloride

Molecular Formula

C5H12Cl2N2O4

Molecular Weight

235.06 g/mol

InChI

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m1../s1

InChI Key

KDLOTWYWLLNSCT-MRWDTFSLSA-N

SMILES

C(C(C(=O)O)[NH3+])C(C(=O)O)[NH3+].[Cl-].[Cl-]

Synonyms

(2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride;390362-42-2;C5H12Cl2N2O4;CTK8B9841;MolPort-023-331-662;5073AB;ANW-63282;AK-87782;KB-01280;TC-152027;(2R,4R)-Diaminoglutaricaciddihydrochloride

Canonical SMILES

C(C(C(=O)O)[NH3+])C(C(=O)O)[NH3+].[Cl-].[Cl-]

Isomeric SMILES

C([C@H](C(=O)O)[NH3+])[C@H](C(=O)O)[NH3+].[Cl-].[Cl-]

Neuromodulation and Neurotransmission:

  • Studies suggest D-Asp may act as a neuromodulator, influencing the release of other neurotransmitters like glutamate and norepinephrine. This role is being investigated in the context of learning, memory, and mood regulation.

Endocrine Function:

  • Research suggests D-Asp may play a part in regulating hormone production, particularly gonadotropin-releasing hormone (GnRH) in the hypothalamus. This has led to investigations into its potential effects on fertility and hormone imbalances.

Muscle Growth and Development:

  • D-Asp is present in the testes and nerve tissues and may be involved in muscle protein synthesis. Studies are exploring its potential role in athletic performance and muscle recovery.

Cell Signaling and Gene Expression:

  • D-Asp has been shown to interact with cellular signaling pathways and may influence gene expression. This opens avenues for research into its role in various physiological processes.

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral compound that belongs to the class of amino acids and is a derivative of glutamic acid. This compound features two amino groups and two carboxylic acid groups, making it a dicarboxylic amino acid. Its chemical formula is C5H10Cl2N2O4, and it is often utilized in various biochemical applications due to its structural properties and biological significance.

There is no current information available on a specific mechanism of action for (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride. L-lysine, on the other hand, plays a vital role in protein synthesis and various metabolic processes [].

  • Mild Irritation: Potential for skin and eye irritation upon contact.
  • Dust Inhalation: Inhalation of dust particles may irritate the respiratory tract.
  • Standard Laboratory Safety Measures: As with any unknown compound, standard laboratory safety practices should be followed when handling it.
Typical of amino acids. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons, allowing the compound to act as an acid, while the amino groups can accept protons, allowing it to function as a base.
  • Peptide Bond Formation: It can react with other amino acids to form peptide bonds, which are essential for protein synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic groups may undergo decarboxylation, leading to the formation of amines.

These reactions highlight its potential utility in synthetic organic chemistry and biochemistry.

This compound exhibits significant biological activity due to its structural similarity to glutamic acid, an important neurotransmitter in the central nervous system. It is involved in:

  • Neurotransmission: It may influence excitatory neurotransmission pathways.
  • Metabolic Pathways: As a derivative of glutamic acid, it plays a role in various metabolic processes, including nitrogen metabolism and the synthesis of other amino acids.
  • Potential Therapeutic Uses: Research suggests that derivatives of this compound may have applications in treating neurological disorders due to their interaction with neurotransmitter systems.

The synthesis of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride can be achieved through several methods:

  • Starting from Glutamic Acid: The compound can be synthesized by modifying glutamic acid through selective amination and subsequent hydrochloride salt formation.
  • Chemical Synthesis: Utilizing various reagents such as ammonia and hydrochloric acid, chemists can create this compound through controlled reactions that yield the desired stereochemistry.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes can facilitate the formation of this compound from simpler substrates under mild conditions.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various drugs and therapeutic agents.
  • Biochemical Research: It is used in studies related to amino acid metabolism and protein synthesis.
  • Nutritional Supplements: Due to its role in neurotransmission and metabolism, it may be included in formulations aimed at enhancing cognitive function or physical performance.

Interaction studies involving (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride have shown:

  • Binding Affinity: Research indicates that this compound may bind effectively to certain receptors associated with neurotransmission.
  • Synergistic Effects: When combined with other amino acids or neurotransmitters, it may exhibit synergistic effects that enhance its biological activity.
  • Metabolic Interactions: It interacts with various metabolic pathways, influencing the levels of other key metabolites in biological systems.

These interactions underline its importance in both physiological and pharmacological contexts.

Several compounds exhibit similarities to (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
L-Glutamic AcidContains one amino group and two carboxyl groupsNaturally occurring neurotransmitter
D-Glutamic AcidMirror image of L-glutamic acidLess biologically active compared to L-isomer
5-Aminolevulinic AcidContains a pyrrole ringPrecursor in heme synthesis
(2S)-2-Aminopentanedioic AcidSimilar structure but different stereochemistryImportant for protein synthesis

The uniqueness of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride lies in its specific stereochemistry and dual amino functionality, which distinguishes it from other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Dates

Modify: 2023-08-15

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